molecular formula C4H2BrN3O4 B1384056 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid CAS No. 84547-93-3

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B1384056
CAS RN: 84547-93-3
M. Wt: 235.98 g/mol
InChI Key: AYVPVIOGABUWIE-UHFFFAOYSA-N
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Description

“4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C4H2BrN3O4 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is a solid and is used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” has been studied . The compound forms a monoclinic crystal structure with a space group of P 2 1 / c . The compound also exhibits a high capacity for non-covalent bonding .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 235.98 . The SMILES string representation of the compound is BrC(C(N+=O)=NN1)=C1C(O)=O .

Scientific Research Applications

Crystallography

  • Summary of Application : The compound “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” has been used in the field of crystallography to study its crystal structure .
  • Methods of Application : The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize. After two days, the colorless single crystals of the title compound (L·H2O) were filtered and washed with ethanol .
  • Results or Outcomes : The crystal structure of the compound was determined. The crystal is monoclinic, with a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, β = 100.145(11)°, V = 809.3(4) Å3, Z = 4, Rgt(F) = 0.0379, wRref(F2) = 0.0714, T = 200 K .

Synthesis of Biologically Active Compounds

  • Summary of Application : “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” can be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Synthesis of 1,4’-bipyrazoles

  • Summary of Application : “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” can be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Preparation of Solid Hexacoordinate Complexes

  • Summary of Application : “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Antibacterial and Anti-inflammatory Applications

  • Summary of Application : Pyrazole derivatives, such as “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid”, have been found to possess noteworthy biological properties, including antibacterial and anti-inflammatory activities .

Anticancer and Analgesic Applications

  • Summary of Application : Pyrazole derivatives, such as “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid”, have been found to possess noteworthy biological properties, including anticancer and analgesic activities .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” without any representation or warranty .

properties

IUPAC Name

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPVIOGABUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346949
Record name 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

CAS RN

84547-93-3
Record name 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
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4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
1
Citations
DW Suwandi, N Wahyuni - Jurnal Farmamedika …, 2023 - ejournal.sttif.ac.id
Inflamasi merupakan salah satu respon imun bawaan yang berperan dalam sistem pertahanan terhadap senyawa asing. Dalam penelitian terdahulu telah diketahui bahwa ekstrak …
Number of citations: 0 ejournal.sttif.ac.id

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